1-(Methylsulfonyl)indolin-6-amine

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Researchers building kinase inhibitor or GPR119 agonist libraries require indoline scaffolds with precise substitution topology-positional isomers (5-amine or 7-amine analogs) alter coupling geometry and target selectivity, undermining SAR studies. 1-(Methylsulfonyl)indolin-6-amine delivers the exact N1-methylsulfonyl / C6-amine regioisomer essential for reproducible derivatization. • Free 6-NH₂ handle for amide coupling, urea formation, and warhead introduction • Methylsulfonyl group enhances solubility and metabolic stability • ≥97% purity; in stock for immediate dispatch

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 620985-93-5
Cat. No. B254214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)indolin-6-amine
CAS620985-93-5
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2=C1C=C(C=C2)N
InChIInChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
InChIKeyWYMVKGHSXNNMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5) – Baseline Characterization and Supply Availability


1-(Methylsulfonyl)indolin-6-amine (CAS: 620985-93-5), also known as 1-methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, is a nitrogen-containing heterocyclic organic compound. It belongs to the sulfonamide class of indoline derivatives, characterized by a methylsulfonyl group attached to the indoline nitrogen and a primary amine at the 6-position. [1] The molecular formula is C9H12N2O2S, with a molecular weight of 212.27 g/mol. [1] Computed physicochemical properties include an XLogP3-AA of 0.4 and a topological polar surface area (TPSA) of 71.8 Ų. [1] This compound is primarily used as a building block in organic synthesis and pharmaceutical research. [2]

Why Generic Substitution of 1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5) Fails: The Criticality of Structural Positioning


The substitution pattern on the indoline core is non-negotiable for downstream synthetic utility and biological target interaction. 1-(Methylsulfonyl)indolin-6-amine presents a specific, non-interchangeable topology: a methylsulfonyl group at the N1 position and a free primary amine at the C6 position. Substituting this with a positional isomer—such as 1-(Methylsulfonyl)indolin-5-amine or 1-(Methylsulfonyl)indolin-7-amine—or an analog with a different N1 substituent fundamentally alters the vector of the amine group, which is a critical functional handle for amide coupling, urea formation, or other key derivatization steps. Furthermore, within the broader class of N-sulfonyl indolines, specific substitution dictates affinity for distinct biological targets such as vasopressin/oxytocin receptors or kinases, meaning that even structurally close analogs are not functionally equivalent. [1]

Quantitative Evidence Guide for 1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5): Procurement-Relevant Data Points


Primary Amine Handle at C6: Essential for Amide Coupling vs. N1-Functionalized Analogs

1-(Methylsulfonyl)indolin-6-amine possesses a primary amine at the 6-position of the indoline ring, which is absent in simpler N1-substituted analogs like 1-(methylsulfonyl)indoline (CAS: 5825-63-8). This free amine provides a specific reactive handle for amide bond formation, urea synthesis, or diazotization, enabling precise, high-yield diversification at the C6 position. [1] Without this amine, the scaffold is inert to these key transformations, limiting its utility in building focused libraries.

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Defined Safety and Handling Profile: Quantified Hazard vs. Uncharacterized Analogs

Vendor-supplied data for 1-(Methylsulfonyl)indolin-6-amine (CAS 620985-93-5) includes a specific, quantified hazard profile, classifying it as 'Harmful/Irritant' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). This defined profile contrasts with many closely related indoline analogs, which often lack publicly available hazard data, forcing procurement decisions based on assumption rather than evidence.

Lab Safety Procurement Compliance Inventory Management

Commercial Availability and Competitive Pricing Tiers for 1-(Methylsulfonyl)indolin-6-amine

The compound is readily available from multiple commercial suppliers at defined purity (≥97%) and competitive price points, ensuring reliable supply for research programs. For example, pricing for a 1g quantity is approximately £241.00 (Fluorochem) or CNY 5,000 (Leyan), with smaller quantities available for initial screening. This contrasts with more complex or less common indoline derivatives, such as 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine (CAS 927997-18-0), which may have limited commercial availability or require custom synthesis. [1]

Supply Chain Sourcing Procurement

Optimal Research and Industrial Application Scenarios for Procuring 1-(Methylsulfonyl)indolin-6-amine


Scaffold for Kinase Inhibitor Libraries and GPR119 Agonist Exploration

This compound serves as a privileged scaffold for building libraries of kinase inhibitors and GPR119 agonists, two areas with validated therapeutic relevance. The 6-amine provides a robust coupling site for introducing diverse warheads, while the methylsulfonyl group enhances solubility and metabolic stability. [1]

Precursor for CNS-Targeted N-Sulfonyl Indoline Derivatives

Given the historical importance of N-sulfonyl indolines as ligands for vasopressin and oxytocin receptors, this compound is a logical starting material for synthesizing analogs to explore CNS disorders. The specific 6-amine position allows for derivatization distinct from other positional isomers, potentially leading to compounds with unique selectivity profiles.

Intermediate in the Synthesis of Fluorescent Dyes and Photodynamic Agents

Indoline derivatives with a sulfonyl group are reported to be used in the synthesis of fluorescent dyes and photosensitizers. The 6-amino group on this compound can be easily diazotized or coupled to chromophores, making it a valuable building block in materials chemistry and chemical biology for developing novel imaging probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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